Ceramalloy II - 75864-35-6

Ceramalloy II

Catalog Number: EVT-1569021
CAS Number: 75864-35-6
Molecular Formula: BCrMoNiSi
Molecular Weight: 245.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ceramalloy II is a specialized ceramic composite material known for its exceptional hardness, wear resistance, and thermal stability. It is primarily utilized in industrial applications where durability and performance under extreme conditions are crucial. The compound is classified as a ceramic alloy, integrating both metallic and non-metallic components to enhance its mechanical properties.

Source and Classification

Ceramalloy II is sourced from advanced materials technology companies that focus on developing high-performance coatings and composites. It falls under the classification of ceramic materials, specifically designed for high-temperature applications. The material is often categorized alongside other ceramic alloys such as Ceramalloy HTL and Ceramalloy HTP, which serve similar purposes but may differ in composition and application specifics.

Synthesis Analysis

Methods: The synthesis of Ceramalloy II typically involves a combination of powder metallurgy and advanced sintering techniques. The process may include the following steps:

  1. Powder Preparation: Raw materials are finely ground to create a homogeneous powder mixture.
  2. Compaction: The powder is compacted into desired shapes using hydraulic presses.
  3. Sintering: The compacted shapes are subjected to high temperatures in a controlled atmosphere to facilitate particle bonding without melting the material completely.

Technical Details: The sintering process is critical as it affects the microstructure and, consequently, the mechanical properties of Ceramalloy II. Parameters such as temperature, time, and atmosphere during sintering must be optimized to achieve the desired density and strength.

Molecular Structure Analysis

The molecular structure of Ceramalloy II is complex, consisting of a matrix of ceramic grains interspersed with metallic phases. This hybrid structure provides enhanced mechanical properties compared to traditional ceramics.

Data: While specific molecular formulas may vary depending on the exact composition, common components include silicon carbide, aluminum oxide, and various metallic additives that contribute to its hardness and thermal resistance.

Chemical Reactions Analysis

Ceramalloy II undergoes several chemical reactions during its synthesis and application processes:

  1. Sintering Reactions: During sintering, diffusion processes occur between particles, leading to densification.
  2. Oxidation Reactions: In high-temperature environments, oxidation can affect the stability of the metallic components within Ceramalloy II.

Technical Details: Understanding these reactions is crucial for predicting the performance of Ceramalloy II in various environments, especially in high-temperature applications where oxidation can lead to degradation.

Mechanism of Action

The mechanism of action for Ceramalloy II involves its ability to withstand wear and thermal shock due to its unique composite structure.

  1. Wear Resistance: The hardness of the ceramic matrix provides excellent wear resistance against abrasive materials.
  2. Thermal Stability: The incorporation of metallic components allows for better thermal conductivity and stability under varying temperature conditions.

Data: Experimental studies have shown that Ceramalloy II maintains its structural integrity at temperatures exceeding 1000 degrees Celsius.

Physical and Chemical Properties Analysis

Physical Properties:

  • Hardness: Ceramalloy II exhibits high hardness levels (typically above 1500 HV).
  • Density: The density ranges from 3.5 to 4.0 grams per cubic centimeter depending on the specific formulation.

Chemical Properties:

  • Corrosion Resistance: It shows excellent resistance to chemical corrosion in acidic and alkaline environments.
  • Thermal Conductivity: The thermal conductivity varies based on composition but generally falls within 10-20 W/m·K.
Applications

Ceramalloy II finds extensive use in various scientific and industrial applications, including:

  • Aerospace Components: Used in turbine engines and other high-temperature applications where lightweight yet durable materials are essential.
  • Mining Equipment: Employed in parts that experience significant wear due to abrasive materials.
  • Manufacturing Tools: Utilized in cutting tools and dies that require high hardness and wear resistance.
Introduction to Ceramalloy-Based Materials

Ceramalloy represents a class of advanced hybrid materials engineered to overcome limitations of traditional metals, ceramics, and polymers. These composites combine ceramic hardness with metallic toughness or polymer versatility, creating materials with exceptional performance characteristics. The Ceramalloy family encompasses both metallic-ceramic systems for biomedical applications and polymer-ceramic composites for industrial protection, unified by their strategic combination of dissimilar material phases to achieve properties unattainable by single-phase materials. Their development marks significant progress in materials engineering, enabling solutions for extreme operational environments across dentistry, aerospace, energy, and chemical processing industries [1] [2] [9].

Historical Development of Advanced Ceramic Alloys

The evolution of Ceramalloy materials began with metallic-ceramic systems developed for dental prosthetics in the late 1970s and early 1980s. Early research focused on replacing costly gold-based alloys with nickel-chromium alternatives that could maintain biocompatibility while reducing costs. The Veterans Administration Cooperative Studies Project (1989-1991) provided crucial clinical validation for these materials, establishing their performance in long-term oral environments [1].

Parallel development occurred in industrial materials, where polymer-ceramic hybrids emerged in the 1990s to address severe erosion-corrosion problems. These liquid-applied composites represented a technological leap by offering ceramic-like protection with simplified application. Military specifications (MIL-PRF-32171) later qualified specific Ceramalloy formulations for U.S. Navy vessels, confirming their exceptional durability in demanding maritime environments [3] [5]. Recent innovations include high-temperature variants (HTL/HTP) capable of withstanding temperatures up to 520°F (270°C) dry and 330°F (165°C) wet conditions, significantly expanding their operational range in industrial settings [7] [8].

Table 1: Historical Milestones in Ceramalloy Development

Time PeriodDevelopment PhaseKey InnovationsValidating Research/Applications
Late 1970s-1980sMetallic-Ceramic SystemsNickel-chromium dental alloysDental prosthetic applications
1989-1991Clinical ValidationNoble metal alternativesVA Cooperative Studies Project #147
1990sPolymer-Ceramic HybridsLiquid-applied erosion/corrosion protectionIndustrial equipment protection
Early 2000sMilitary QualificationDeck coatings for naval vesselsMIL-PRF-32171 certification
2010s-PresentHigh-Temperature FormulationsHTL/HTP for elevated temperature serviceHeat exchangers, distillation units

Classification of Ceramalloy Systems: Compositional and Functional Taxonomy

Ceramalloy materials can be classified into two primary categories based on their fundamental composition and primary function:

  • Metallic-Ceramic Systems:
  • Composition: Nickel-chromium alloys (e.g., Dan Ceramalloy: Ni-Cr base) with ceramic veneers (feldspathic porcelain)
  • Structure: Metallic framework providing structural integrity with ceramic overlay delivering aesthetics and wear resistance
  • Applications: Dental prosthetics (crowns, bridges) where precise marginal adaptation prevents microleakage and secondary caries [9]
  • Polymer-Ceramic Hybrids:
  • Composition: 100% solids, two-component systems with ceramic reinforcements in polymeric matrices
  • Subcategories:
  • Liquid Systems (CL+, CL+AC, HTL): Viscous liquids applied by brush/roller, curing to smooth, ceramic-like finishes with superior flow erosion resistance [2] [3] [7]
  • Paste Systems (CP+AC, HTP): Trowelable composites for rebuilding severely damaged surfaces, curing to metal-hard, dimensionally stable repairs [4] [8]
  • Function: Erosion/corrosion protection across industrial fluid-handling equipment including pumps, valves, heat exchangers, and naval applications

Table 2: Compositional Taxonomy of Ceramalloy Systems

System CategoryRepresentative ProductsBase CompositionReinforcing PhaseMatrix/BinderPrimary Function
Metallic-CeramicCeramalloy II (Dental)Ni-Cr alloyFeldspathic ceramicMetallic frameworkBiocompatible structural prosthetics
Polymer-Ceramic (Liquid)Ceramalloy CL+, CL+AC, HTLLiquid polymer resinCeramic microparticlesPolymer compositeErosion/corrosion-resistant coating
Polymer-Ceramic (Paste)Ceramalloy CP+AC, HTPPaste polymer resinCeramic aggregatesPolymer compositeRebuilding deeply damaged surfaces

Comparative Positioning of Ceramalloy II in Materials Science

Ceramalloy II occupies a specialized niche within the biomaterials spectrum, distinct from industrial Ceramalloy variants. As a nickel-chromium dental alloy, it serves as the metallic foundation for porcelain-fused-to-metal (PFM) restorations, balancing several critical requirements:

  • Biocompatibility: Safe for prolonged intraoral use with established clinical history
  • Coefficient of Thermal Expansion: Precisely matched to dental porcelains (approximately 13.5-14.5 × 10⁻⁶/°C) to prevent cracking
  • Mechanical Properties: High yield strength (≥500 MPa) and modulus of elasticity (≥180 GPa) to prevent prosthetic deformation under masticatory forces
  • Ceramic Bond Strength: Oxide layer formation enabling durable porcelain-metal adhesion (≥25 MPa)

Unlike industrial Ceramalloy composites that prioritize chemical resistance and erosion protection, Ceramalloy II must maintain marginal precision (gap sizes ≤50μm) to prevent clinical failure. Research demonstrates that even minor gaps (0.30-0.50mm) significantly increase risks of secondary caries, cement dissolution, and prosthetic failure [9]. This requirement positions Ceramalloy II at the intersection of metallurgy, ceramic science, and precision manufacturing, demanding exceptionally controlled processing parameters throughout fabrication.

Table 3: Comparative Properties Across Ceramalloy Materials

PropertyCeramalloy II (Dental)Ceramalloy CL+Ceramalloy HTLCeramalloy CP+AC
Tensile Strength>500 MPa15,500 psi (107 MPa)8,500 psi (59 MPa)8,500 psi (59 MPa)
Compressive Strength>800 MPa16,000 psi (110 MPa)12,000 psi (83 MPa)13,500 psi (93 MPa)
Adhesion StrengthN/A (cement-dependent)2,400-2,700 psi (17-19 MPa)4,000 psi (28 MPa)4,000 psi (28 MPa)
Thermal Limit>1,000°C (porcelain firing)150°C (wet service)270°C (dry)/165°C (wet)150°C (wet service)
Critical Performance MetricMarginal adaptation precisionSurface smoothness/erosion resistanceHigh-temp erosion resistanceRebuild capability/abrasion resistance

The positioning of Ceramalloy II within materials science illustrates the specialized adaptation of materials for biological environments. While industrial Ceramalloy formulations prioritize chemical resistance (EX rating against acids, fuels, and chlorides) and application versatility [2] [3], Ceramalloy II must maintain biocompatibility while withstanding complex intraoral stresses. This specialization creates distinct development pathways: Industrial variants evolve toward broader chemical/temperature resistance (e.g., HTL's 270°C capability), while dental alloys pursue enhanced precision and biocompatibility through advanced manufacturing techniques like CAD/CAM milling [9].

Properties

CAS Number

75864-35-6

Product Name

Ceramalloy II

Molecular Formula

BCrMoNiSi

Molecular Weight

245.5 g/mol

InChI

InChI=1S/B.Cr.Mo.Ni.Si

InChI Key

HSRCJJVYDQVUOV-UHFFFAOYSA-N

SMILES

[B].[Si].[Cr].[Ni].[Mo]

Synonyms

Ceramalloy II

Canonical SMILES

[B].[Si].[Cr].[Ni].[Mo]

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